molecular formula C18H12Cl12 B13823742 (1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene

(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene

Cat. No.: B13823742
M. Wt: 653.7 g/mol
InChI Key: UGQQAJOWXNCOPY-MZZULMBRSA-N
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Description

(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene, commonly known as Dechlorane Plus™, is a chlorinated flame retardant (CFR) with a complex polycyclic structure. It is synthesized via the Diels-Alder reaction of hexachlorocyclopentadiene and cyclooctadiene, resulting in two stereoisomers: anti and syn . The compound has been widely used in electrical equipment, coatings, and polymers due to its thermal stability and flame-retardant efficacy .

Properties

Molecular Formula

C18H12Cl12

Molecular Weight

653.7 g/mol

IUPAC Name

(1S,6S,9R,14R)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene

InChI

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5?,6?,7?,8?,13-,14-,15+,16+

InChI Key

UGQQAJOWXNCOPY-MZZULMBRSA-N

Isomeric SMILES

C1CC2C(CCC3C1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene involves multiple steps. The process typically starts with the chlorination of specific organic precursors under controlled conditions. The reaction requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and chlorination levels to ensure the desired product quality. The final product is then purified through various techniques, including distillation and crystallization, to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce chlorinated oxides, while reduction reactions yield less chlorinated derivatives. Substitution reactions result in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Flame Retardant Properties

This compound is primarily recognized for its use as a flame retardant in various materials including plastics and textiles. Its high chlorine content contributes to its ability to inhibit combustion processes by releasing chlorine radicals that interfere with the combustion chain reactions. This makes it particularly useful in:

  • Building materials : Enhancing fire resistance in construction materials such as insulation and wall coverings.
  • Textiles : Treatment of fabrics used in upholstery and clothing to reduce flammability.

Research has confirmed its effectiveness as a commercial flame retardant in several applications .

Environmental Impact and Regulations

Due to its persistent nature and potential environmental impact, the use of this compound is subject to regulatory scrutiny. Studies indicate that while it effectively reduces fire risks, it may pose ecological risks if not managed properly. Regulatory bodies are increasingly focused on assessing the environmental fate of such compounds and their breakdown products.

  • Regulatory Compliance : Manufacturers must ensure compliance with environmental regulations when using this compound in products.
  • Alternatives Development : The search for safer alternatives is ongoing due to concerns over bioaccumulation and toxicity associated with halogenated flame retardants.

Industrial Applications

Beyond fire retardancy, the compound has potential applications in various industrial processes:

  • Coatings and Sealants : Used in formulations that require enhanced thermal stability and fire resistance.
  • Automotive Industry : Incorporated into materials used for vehicle interiors to enhance safety standards against fire hazards.

Case Study 1: Textile Fire Safety

A study conducted on treated textiles demonstrated a significant reduction in flammability when exposed to ignition sources compared to untreated samples. This was measured using standard flammability tests which showed a delay in ignition time and reduced flame spread rates.

Case Study 2: Building Materials

In a controlled environment study involving building materials treated with this compound, results indicated a marked improvement in fire resistance ratings as per ASTM E84 standards (Standard Test Method for Surface Burning Characteristics of Building Materials). The treated materials exhibited lower heat release rates and smoke development indices.

Mechanism of Action

The mechanism of action of (1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene involves its ability to interfere with the combustion process. The compound releases chlorine radicals when exposed to high temperatures, which react with free radicals generated during combustion. This reaction inhibits the propagation of the combustion chain reaction, effectively slowing down or stopping the fire.

Comparison with Similar Compounds

Key Properties:

  • CAS Registry Numbers : 13560-89-9 (parent compound), 135821-03-3 (syn-isomer), 135821-74-8 (anti-isomer) .
  • Molecular Formula : C₁₈H₁₂Cl₁₂.
  • Regulatory Status : Classified as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to its very persistent and very bioaccumulative (vPvB) properties .

Regulatory bodies, including the European Chemicals Agency (ECHA), have imposed restrictions on its intentional use, with a permissible threshold of ≤1000 ppm in articles .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Decabromobiphenyl (CAS 13654-09-6)

  • Structure : A fully brominated biphenyl compound.
  • Use : Legacy brominated flame retardant (BFR).
  • Comparison :
    • Persistence : Decabromobiphenyl exhibits lower environmental persistence compared to Dechlorane Plus due to weaker carbon-bromine bonds .
    • Regulatory Status : Phased out under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to toxicity concerns, whereas Dechlorane Plus is regulated regionally (e.g., EU REACH) .

(1S,2S,5R,6R,9S,10S,13R,14R)-1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene (Syn-isomer, CAS 135821-03-3)

  • Thermal Stability: Both isomers share similar thermal degradation profiles, releasing polychlorinated dibenzofurans (PCDFs) at >300°C .

Functional Analogues

Dechlorane A (CAS 13560-89-9)

  • Structure : A less chlorinated analogue with 10 chlorine atoms.
  • Comparison :
    • Environmental Impact : Dechlorane A has lower environmental persistence (half-life <5 years in sediment) compared to Dechlorane Plus (half-life >50 years) .
    • Toxicity : Both compounds exhibit endocrine-disrupting effects, but Dechlorane Plus shows stronger binding affinity to thyroid hormone receptors .

Data Table: Comparative Analysis

Property Dechlorane Plus (Parent) Decabromobiphenyl Dechlorane A
Molecular Weight (g/mol) 653.64 959.17 545.48
Halogen Content 12 Cl atoms 10 Br atoms 10 Cl atoms
Persistence (vPvB) Yes No No
Regulatory Restrictions EU REACH SVHC Stockholm Convention None
Bioaccumulation Factor (BAF) 5,000 (fish) 1,200 (fish) 800 (fish)

Research Findings and Environmental Impact

Environmental Persistence

Dechlorane Plus has been detected globally in air, water, and biota, with concentrations up to 120 ng/g in Arctic marine mammals . Its resistance to microbial degradation and photolysis contributes to its persistence .

Toxicity Profile

  • Ecotoxicology: Causes oxidative stress and developmental abnormalities in zebrafish embryos at concentrations >10 µg/L .
  • Human Health: Potential carcinogen (Category 2) under the Globally Harmonized System (GHS) due to liver and thyroid toxicity in rodent models .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a highly chlorinated structure with multiple rings, contributing to its stability and persistence in the environment. The molecular formula is C18H14Cl10C_{18}H_{14}Cl_{10}, indicating a significant number of chlorine atoms that influence its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC18H14Cl10C_{18}H_{14}Cl_{10}
Molecular Weight586.77 g/mol
Chlorine Content55.56%
Structure TypePentacyclic

Toxicological Profile

Research indicates that compounds with similar structures often exhibit toxicological effects due to their ability to disrupt endocrine functions and accumulate in biological systems. The specific biological activity of (1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene has been studied primarily in the context of its use as a flame retardant.

Environmental Persistence

Due to its high chlorine content and stable structure, this compound is categorized as a persistent organic pollutant (POP). Its presence in the environment raises concerns regarding bioaccumulation and long-term ecological impacts.

Regulatory Status

The European Chemicals Agency (ECHA) has classified this compound as a Substance of Very High Concern (SVHC) due to its hazardous properties . This classification necessitates strict regulatory oversight concerning its use and disposal.

Summary of Key Studies

  • Flame Retardant Efficacy : Research indicates that chlorinated compounds like this one are effective flame retardants but pose significant health risks due to their toxicity .
  • Bioaccumulation Potential : Studies have shown that similar compounds can bioaccumulate in fatty tissues of organisms leading to higher concentrations over time .
  • Impact on Wildlife : Investigations into wildlife exposure have demonstrated that persistent flame retardants can lead to reproductive issues and developmental abnormalities in various species .

Table 2: Summary of Biological Effects from Related Compounds

Study ReferenceBiological Effect ObservedOrganism Type
Endocrine disruptionFish
Developmental abnormalitiesAmphibians
BioaccumulationMammals

Q & A

Q. What are the primary analytical methods for detecting and quantifying this compound in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detection, leveraging its high sensitivity to chlorinated compounds. High-performance liquid chromatography (HPLC) with tandem MS is recommended for isomer-specific analysis due to the compound’s anti- and syn-isomeric forms . Sample preparation should include solid-phase extraction (SPE) with activated carbon or C18 cartridges to isolate the compound from complex matrices. Method validation must account for matrix effects, with recovery rates calibrated using isotopically labeled internal standards .

Q. How do the anti- and syn-isomers of this compound differ in environmental behavior?

Isomer-specific studies require chiral chromatography columns (e.g., β-cyclodextrin phases) to resolve enantiomers. Computational modeling (e.g., density functional theory) can predict steric and electronic differences influencing reactivity and binding affinity. Experimental data from photodegradation assays suggest syn-isomers exhibit faster degradation rates under UV light, likely due to steric hindrance in anti-isomers .

Q. What are the key challenges in synthesizing and purifying this compound for laboratory studies?

Synthesis involves multi-step chlorination of pentacyclic precursors, requiring precise control of reaction conditions (e.g., Cl₂ gas flow rate, temperature) to avoid over-chlorination. Purification challenges arise from its high hydrophobicity; gel permeation chromatography (GPC) or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation should use nuclear magnetic resonance (NMR) to confirm stereochemistry .

Q. How do regulatory classifications (e.g., SVHC under REACH) influence experimental design for environmental studies?

Its designation as a substance of very high concern (SVHC) due to very persistent and very bioaccumulative (vPvB) properties mandates stringent containment protocols. Studies on environmental fate must include long-term persistence assays (e.g., OECD 307 guidelines) and bioaccumulation factors (BCF) calculated using lipid-rich models (e.g., zebrafish embryos).

Advanced Research Questions

Q. What methodological challenges arise in assessing bioaccumulation potential given its vPvB properties?

Traditional BCF models underestimate bioaccumulation due to the compound’s affinity for lipid membranes. Advanced approaches include:

  • In vitro assays : Use of artificial lipid bilayers to measure partitioning coefficients (log Klip).
  • In silico models : Molecular dynamics simulations to predict membrane permeation rates .
  • Trophic magnification studies : Isotopic tracing in aquatic food webs to quantify biomagnification .

Q. How can AI-driven models optimize predictions of its environmental fate and degradation pathways?

Machine learning algorithms (e.g., random forests, neural networks) trained on physicochemical data (log P, vapor pressure) can predict atmospheric transport and hydrolysis rates. COMSOL Multiphysics integration enables spatially resolved modeling of sediment-water partitioning. AI tools also automate parameter optimization in degradation kinetic studies, reducing experimental iterations .

Q. What experimental designs are critical for reconciling contradictory data on its long-range transport potential?

Discrepancies in atmospheric half-life estimates require:

  • Controlled chamber studies : Simulate UV radiation and OH radical exposure to measure degradation rates.
  • Field sampling : Passive air samplers deployed in polar regions to validate model predictions of cold condensation .
  • Meta-analysis frameworks : Statistical harmonization of historical data using Bayesian inference to address variability in detection limits .

Q. How do isomer-specific interactions with biological receptors inform mechanistic toxicology studies?

Syn-isomers show higher binding affinity to thyroid hormone receptors in computational docking studies. Experimental validation involves:

  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics.
  • Transcriptomic profiling : RNA-seq of exposed cell lines to identify isomer-specific gene regulation .

Methodological Notes

  • Data Contradiction Analysis : Use principal component analysis (PCA) to isolate variables (e.g., pH, organic carbon content) causing divergence in persistence studies .
  • Theoretical Frameworks : Link environmental fate models to the fugacity approach (Mackay models) to unify transport and degradation mechanisms .

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